molecular formula C10H12O3 B3320499 2-Methoxy-3,4-dimethylbenzoic acid CAS No. 1245533-07-6

2-Methoxy-3,4-dimethylbenzoic acid

Cat. No.: B3320499
CAS No.: 1245533-07-6
M. Wt: 180.2 g/mol
InChI Key: HWHFXXPMPGGCFJ-UHFFFAOYSA-N
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Description

2-Methoxy-3,4-dimethylbenzoic acid is an organic compound with the chemical formula C10H12O3. . This compound belongs to the family of benzoic acids and is a derivative of vanillin. It has been widely studied due to its unique and valuable properties.

Preparation Methods

2-Methoxy-3,4-dimethylbenzoic acid can be synthesized from vanillin or guaiacol through a series of chemical reactions involving oxidation, methylation, and decarboxylation. The synthesis can be achieved by different methods, including biocatalysis, electrochemical, and catalyst-free methods. Industrial production methods often involve the use of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Methoxy-3,4-dimethylbenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Methoxy-3,4-dimethylbenzoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds. In biology, it has been studied for its potential antioxidant and antimicrobial properties. In medicine, it is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. In industry, it is used as a flavoring agent in food, pharmaceuticals, and cosmetics due to its sweet, vanilla-like aroma.

Mechanism of Action

The mechanism by which 2-Methoxy-3,4-dimethylbenzoic acid exerts its effects involves various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to be due to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi. The anti-inflammatory and anticancer effects are thought to involve the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

2-Methoxy-3,4-dimethylbenzoic acid can be compared with other similar compounds, such as 4-Methoxy-2-methylbenzoic acid and 3,4-Dimethoxybenzoic acid . These compounds share similar chemical structures but differ in the position and number of methoxy and methyl groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

2-methoxy-3,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHFXXPMPGGCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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